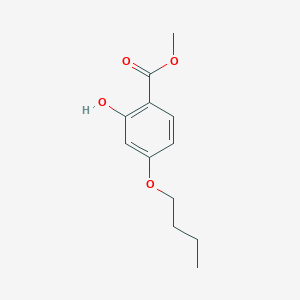

Methyl 4-butoxy-2-hydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-butoxy-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-4-7-16-9-5-6-10(11(13)8-9)12(14)15-2/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHQOBMRZRWHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Methyl 4 Butoxy 2 Hydroxybenzoate

Exploration of Classical Esterification Routes

Esterification is a fundamental reaction in organic synthesis for the formation of esters. In the context of Methyl 4-butoxy-2-hydroxybenzoate synthesis, this can be achieved either by direct esterification of a butoxy-substituted benzoic acid or by transesterification from another ester.

Fischer Esterification and Variants

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. cerritos.eduorganic-chemistry.org This equilibrium-driven process is a direct route to this compound if the starting material is 4-butoxy-2-hydroxybenzoic acid.

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org

To favor the formation of the ester product, the equilibrium must be shifted to the right. libretexts.org This is typically accomplished by using a large excess of the alcohol (methanol) or by removing the water as it is formed, for instance, through azeotropic distillation or the use of a dehydrating agent. organic-chemistry.orgathabascau.ca

Table 1: Key Aspects of Fischer Esterification for this compound Synthesis

| Parameter | Description |

|---|---|

| Reactants | 4-butoxy-2-hydroxybenzoic acid and Methanol (B129727) |

| Catalyst | Strong mineral acid (e.g., H₂SO₄) or Lewis acid |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution |

| Key Intermediate | Tetrahedral intermediate |

| Driving Force | Use of excess alcohol or removal of water byproduct |

| Reversibility | The reaction is reversible and governed by Le Châtelier's Principle. libretexts.org |

Transesterification Strategies

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This method can be an alternative pathway if a different ester of 4-butoxy-2-hydroxybenzoic acid is more readily available. For instance, Ethyl 4-butoxy-2-hydroxybenzoate could be converted to the desired methyl ester by reaction with methanol in the presence of an acid or base catalyst.

This process also proceeds via an equilibrium and requires driving the reaction toward the desired product, usually by using a large excess of methanol. Direct transesterification can also be a one-step method that combines lipid extraction and the esterification/transesterification reaction, often catalyzed by an acid like sulfuric acid. nih.gov Several derivatives of 2-hydroxybenzoic acid have been synthesized through the reaction of methyl 2-hydroxybenzoate with various alcohols, demonstrating the utility of this approach. researchgate.net

Etherification Reactions for Butoxy Moiety Introduction

The introduction of the butoxy group onto the benzene (B151609) ring is a critical step in the synthesis. This is typically achieved via etherification of a dihydroxy-benzoate precursor, most commonly Methyl 2,4-dihydroxybenzoate (B8728270).

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. masterorganicchemistry.comyoutube.com In the synthesis of this compound, the starting material would be Methyl 2,4-dihydroxybenzoate.

The first step is the deprotonation of one of the hydroxyl groups by a base to form a more nucleophilic phenoxide. libretexts.org Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). organic-synthesis.com The resulting phenoxide then attacks an alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, displacing the halide and forming the ether linkage. youtube.com

For this reaction to be successful, the alkyl halide should ideally be primary to favor the Sₙ2 pathway and avoid elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.comlibretexts.org The choice of base and solvent is also crucial. A common procedure involves using K₂CO₃ as the base in a polar aprotic solvent like acetonitrile (CH₃CN). organic-synthesis.com

Table 2: Williamson Ether Synthesis for this compound

| Component | Role / Example |

|---|---|

| Substrate | Methyl 2,4-dihydroxybenzoate |

| Base | K₂CO₃, CsHCO₃, NaH |

| Alkylating Agent | 1-bromobutane, 1-iodobutane |

| Solvent | Acetonitrile, THF, DMSO |

| Mechanism | Sₙ2 reaction between a phenoxide and an alkyl halide |

Alternative Alkylation Methods Utilizing Butanol Derivatives

Besides alkyl halides, other butanol derivatives can be employed for the alkylation step. The reaction of dihydroxybenzenes with alkylating agents like methyl tert-butyl ether (MTBE) or tert-butanol in the presence of solid acid catalysts is a known method for introducing butyl groups onto aromatic rings. researchgate.net While these specific reagents would lead to a tert-butyl group rather than the desired n-butyl group, the principle of using alternative alkylating agents is well-established.

A highly effective and regioselective method for the alkylation of similar substrates, such as 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone, has been reported using alkyl bromides with cesium bicarbonate (CsHCO₃) as the base in acetonitrile. nih.gov This method provides the 4-alkoxy products in high yields and with excellent regioselectivity, suggesting it would be a highly suitable approach for the synthesis of this compound from Methyl 2,4-dihydroxybenzoate and 1-bromobutane. nih.gov

Selective Functionalization Strategies

A key challenge in the synthesis of this compound from Methyl 2,4-dihydroxybenzoate is achieving selective alkylation at the C4 hydroxyl group while leaving the C2 hydroxyl group untouched. The development of methods to selectively functionalize one position in a molecule with multiple reactive sites is a significant area of chemical research. nih.gov

In the case of 2,4-dihydroxy-substituted benzene rings containing a carbonyl group (like an ester or aldehyde) at the C1 position, the C4 hydroxyl group is generally more nucleophilic and sterically accessible than the C2 hydroxyl group. The C2 hydroxyl group often participates in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This hydrogen bonding reduces its availability and nucleophilicity, thus favoring alkylation at the C4 position. researchgate.net

Studies on the regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones have demonstrated that reactions with alkyl halides in the presence of a base like cesium bicarbonate proceed with high selectivity to give the 4-alkoxy product. nih.gov This inherent reactivity difference is a crucial element in designing an efficient synthesis, often precluding the need for protecting group strategies for the C2 hydroxyl group. The strategic use of specific base and solvent systems can further enhance this selectivity. nih.gov

Regioselective Hydroxylation and Butoxylation

The core challenge in synthesizing this compound lies in the selective introduction of the hydroxyl and butoxy groups at the C2 and C4 positions of the benzene ring, respectively. A common and effective strategy commences with a readily available precursor, methyl 2,4-dihydroxybenzoate. The regioselectivity of the subsequent butoxylation step is governed by the differential reactivity of the two hydroxyl groups.

The hydroxyl group at the C4 position is more acidic and thus more nucleophilic than the hydroxyl group at the C2 position, which is involved in intramolecular hydrogen bonding with the adjacent ester group. This difference in reactivity allows for the selective alkylation of the C4 hydroxyl group. The Williamson ether synthesis is a classical and widely employed method for this transformation. In this reaction, the more acidic C4 hydroxyl group is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide like butyl bromide in an SN2 reaction.

A study on the regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones using cesium bicarbonate as the base in acetonitrile demonstrated excellent regioselectivity for the 4-hydroxyl group, achieving high yields of the 4-alkoxy product. nih.govnih.govresearchgate.net This methodology can be extrapolated to the synthesis of this compound from methyl 2,4-dihydroxybenzoate.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Methyl 2,4-dihydroxybenzoate | General Knowledge |

| Alkylating Agent | Butyl bromide | nih.govnih.gov |

| Base | Cesium bicarbonate (CsHCO₃), Potassium carbonate (K₂CO₃), or Sodium hydride (NaH) | nih.govnih.govresearchgate.net |

| Solvent | Acetonitrile (CH₃CN), Dimethylformamide (DMF), or Acetone | nih.govnih.gov |

| Temperature | Room temperature to 80 °C | nih.govnih.gov |

Protecting Group Chemistry in Multi-step Synthesis

In scenarios where direct regioselective butoxylation might yield a mixture of products or if other reactive sites are present in a more complex precursor, the use of protecting groups becomes essential. Protecting group chemistry allows for the temporary masking of a reactive functional group to prevent it from interfering with subsequent reactions.

For the synthesis of this compound, if direct butoxylation of methyl 2,4-dihydroxybenzoate were to show low selectivity, a multi-step synthesis involving a protecting group for the C2 hydroxyl group could be employed. A common protecting group for phenols is the benzyl (Bn) group. organic-chemistry.orglibretexts.orghighfine.com

The synthetic sequence would involve:

Protection: The C2 hydroxyl group of a suitable precursor is protected, for instance, as a benzyl ether. This is typically achieved by reacting the substrate with benzyl bromide in the presence of a base. organic-chemistry.org

Butoxylation: The C4 hydroxyl group is then butoxylated using the Williamson ether synthesis as described previously.

Deprotection: The final step is the removal of the protecting group to reveal the free hydroxyl group at the C2 position. Benzyl ethers are commonly cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or by using strong acids. organic-chemistry.orgorganic-chemistry.orgacs.orgresearchgate.net

| Step | Reaction | Typical Reagents | Reference |

|---|---|---|---|

| Protection (2-OH) | Benzylation | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | organic-chemistry.orghighfine.com |

| Butoxylation (4-OH) | Williamson Ether Synthesis | Butyl bromide, Base (e.g., NaH) | masterorganicchemistry.comfrancis-press.comorganicchemistrytutor.com |

| Deprotection (2-OBn) | Hydrogenolysis | H₂, Pd/C | organic-chemistry.orgorganic-chemistry.orgacs.org |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. Green chemistry principles, such as the use of catalysts and alternative reaction media, are being increasingly applied to the synthesis of organic compounds, including this compound.

Catalytic Synthesis Methodologies

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and improving reaction efficiency. In the context of the Williamson ether synthesis for the butoxylation step, phase-transfer catalysis (PTC) represents a greener alternative. Phase-transfer catalysts, such as quaternary ammonium salts, facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction and often allowing for milder reaction conditions and the use of less hazardous solvents like water. semanticscholar.orgnih.gov The use of a catalyst like tetrabutylammonium bromide can enhance the rate and yield of the etherification. youtube.com

Furthermore, research into catalytic C-O bond formation is an active area. While not yet specifically reported for this compound, the development of catalytic systems for the direct etherification of phenols with alcohols offers a promising future direction. magtech.com.cncsic.es

Solvent-Free or Aqueous Medium Reactions

The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Consequently, there is a growing interest in conducting reactions in solvent-free conditions or in environmentally friendly media like water.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. rasayanjournal.co.innih.govingentaconnect.comundip.ac.id Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. The synthesis of this compound via Williamson ether synthesis could potentially be optimized using microwave heating, possibly even under solvent-free conditions by adsorbing the reactants onto a solid support.

Ionic liquids (ILs) are another class of green solvents that have garnered attention. mssm.eduresearchgate.netmdpi.comnih.govnih.gov Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to traditional organic solvents. The butoxylation step could potentially be carried out in a suitable ionic liquid, which could also act as a catalyst or facilitate product separation and catalyst recycling.

Advanced Characterization Techniques and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of methyl 4-butoxy-2-hydroxybenzoate reveals distinct signals for each unique proton environment within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal are critical for assigning protons to their specific locations.

The aromatic region of the spectrum displays signals corresponding to the protons on the benzene (B151609) ring. The butoxy group exhibits a characteristic set of signals, including a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the ether oxygen. The methyl ester group appears as a sharp singlet, and the hydroxyl proton also typically presents as a singlet.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.40 - 7.80 | Multiplet | - |

| -OCH₃ | 3.85 | Singlet | - |

| -OCH₂- | 3.98 | Triplet | 6.5 |

| -CH₂- | 1.75 | Quintet | 7.0 |

| -CH₂- | 1.48 | Sextet | 7.5 |

| -CH₃ | 0.98 | Triplet | 7.4 |

| -OH | 10.5 (variable) | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented is a representative example.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The spectrum shows signals for the carbonyl carbon of the ester, the aromatic carbons (with those attached to oxygen appearing at lower field), the carbons of the butoxy chain, and the methyl carbon of the ester group.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (Ester) | 170.5 |

| Aromatic C-O (C2) | 163.0 |

| Aromatic C-O (C4) | 165.2 |

| Aromatic C-H | 101.5, 107.0, 131.5 |

| Aromatic C (C1) | 112.0 |

| -OCH₂- | 68.5 |

| -OCH₃ | 51.8 |

| -CH₂- | 31.0 |

| -CH₂- | 19.3 |

| -CH₃ | 13.8 |

Note: The assignments are based on typical chemical shift ranges and may require 2D NMR for definitive confirmation. The data presented is a representative example.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent methylene protons of the butoxy chain, confirming their sequence. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov This is crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals. For instance, the proton signal of the methyl ester would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduprinceton.edu This technique is instrumental in piecing together the entire molecular structure. For example, the protons of the methyl ester would show a correlation to the carbonyl carbon, and the protons of the O-methylene group of the butoxy chain would show correlations to the aromatic carbon at position 4.

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass is calculated based on the most abundant isotopes of the constituent elements.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov The molecular ion of this compound is first selected and then subjected to fragmentation. The resulting fragment ions are then analyzed to provide structural information.

Key fragmentation pathways for this compound would likely include:

Loss of the butoxy group to form a characteristic fragment ion.

Cleavage of the ester group, resulting in the loss of a methoxy (B1213986) radical or methanol (B129727).

Fragmentation within the butoxy chain, leading to a series of ions corresponding to the loss of alkyl fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of this compound. These methods measure the vibrational energies of molecular bonds, which are unique to the molecule's structure and its environment.

Identification of Key Functional Group Vibrations

The infrared spectrum of a molecule like this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups. While a dedicated spectrum for this exact compound is not publicly available, the expected vibrational frequencies can be accurately predicted based on data from closely related structures, such as methyl 2-hydroxybenzoate and methyl 4-hydroxybenzoate (B8730719). docbrown.infoopenstax.orgnih.gov

The key functional groups in this compound are the hydroxyl (-OH) group, the ester (-COOCH₃) group, the butoxy (-OC₄H₉) ether linkage, and the aromatic benzene ring. Each of these contributes distinct signals to the vibrational spectrum.

O-H Stretching: The hydroxyl group gives rise to a prominent, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a direct consequence of hydrogen bonding, which can be either intramolecular (with the adjacent ester carbonyl) or intermolecular. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, often in the 3020-3100 cm⁻¹ range. openstax.org Aliphatic C-H stretching vibrations from the methyl and butoxy groups are expected to show strong absorptions in the 2850-2960 cm⁻¹ region. docbrown.infoopenstax.org

C=O Stretching: The carbonyl (C=O) of the ester group produces a very strong and sharp absorption peak. openstax.org Its exact position, typically between 1670 and 1780 cm⁻¹, is sensitive to the electronic environment and hydrogen bonding. For this molecule, a peak around 1680 cm⁻¹ is anticipated due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding. docbrown.info

C=C Stretching: The stretching vibrations within the aromatic ring result in several bands of variable intensity in the 1450-1600 cm⁻¹ region. docbrown.info

C-O Stretching: The spectrum will feature strong C-O stretching bands. The ester C-O linkage and the ether C-O linkage will have characteristic absorptions in the 1100-1300 cm⁻¹ range. docbrown.info

The region below 1500 cm⁻¹ is known as the "fingerprint region," containing a complex pattern of overlapping signals from bending and other vibrations that are unique to the molecule as a whole. docbrown.info

Table 1: Predicted Key IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3020 - 3100 | Medium to Weak |

| Alkyl Chains | C-H Stretch | 2850 - 2960 | Strong |

| Ester | C=O Stretch | ~1680 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ester / Ether | C-O Stretch | 1100 - 1300 | Strong |

Conformational Insights from Vibrational Spectra

The vibrational spectrum offers significant clues about the molecule's preferred three-dimensional arrangement, or conformation. The most revealing spectral feature is the O-H stretching band. A strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group would be expected, given their proximity in the 2-hydroxy position. This interaction would cause the O-H band to shift to a lower frequency and remain relatively sharp and consistent even when the sample is diluted in a non-polar solvent. eurjchem.com

Conversely, the presence of significant intermolecular hydrogen bonding between molecules would lead to a broader O-H band, the position of which would be more sensitive to concentration and the nature of the solvent. nih.gov Studies on related salicylates suggest that the intramolecular hydrogen bond is a dominant and stabilizing feature. eurjchem.com The precise frequency of the carbonyl (C=O) stretching vibration also provides conformational data, as its involvement in hydrogen bonding weakens the C=O double bond, shifting its absorption to a lower wavenumber. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray diffraction study for this compound has not been reported, extensive data exists for the closely related compound, Methyl 4-hydroxybenzoate (also known as methylparaben). nih.gov This data serves as an excellent model for understanding the type of structural information that can be obtained.

In a typical analysis, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the asymmetric unit—the smallest unique part of the crystal structure. For Methyl 4-hydroxybenzoate, studies have revealed a monoclinic crystal system. nih.gov The analysis provides precise unit cell dimensions (the lengths of the sides of the basic repeating box and the angles between them).

Table 2: Representative Crystallographic Data for Methyl 4-hydroxybenzoate (a related compound)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | Cc (9) | nih.gov |

| a (Å) | 12.9874(7) | nih.gov |

| b (Å) | 17.2522(7) | nih.gov |

| c (Å) | 10.8435(5) | nih.gov |

| β (°) | 119.225(2) | nih.gov |

| Z' | 3 | nih.gov |

This data is for Methyl 4-hydroxybenzoate, as a proxy for this compound.

Polymorphism Studies and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties. Studies on Methyl 4-hydroxybenzoate have identified multiple polymorphic forms. nih.gov For instance, different modifications have been found to crystallize in different monoclinic space groups, such as Cc and P2₁/c. nih.gov

The analysis of crystal packing involves understanding how individual molecules arrange themselves to form the crystal lattice. This is governed by a delicate balance of intermolecular forces. Techniques such as Hirshfeld surface analysis are used to visualize and quantify these interactions. nih.govresearchgate.net This analysis maps the intermolecular contacts on a 3D surface around the molecule, highlighting the types and relative importance of different interactions in determining the packing arrangement. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of hydroxyl- and carbonyl-containing aromatic compounds is typically dominated by a network of intermolecular interactions. The most significant of these is hydrogen bonding. In the crystal structure of Methyl 4-hydroxybenzoate, molecules are linked by extensive O-H···O hydrogen bonds. nih.gov

These interactions connect molecules into one-dimensional (1D) chains. nih.gov Specifically, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. The main difference between the known polymorphs of Methyl 4-hydroxybenzoate lies in the geometry and arrangement of these 1D chains. nih.gov In addition to these strong hydrogen bonds, weaker C-H···O interactions and, in some related structures, π-stacking interactions between aromatic rings play a crucial role in stabilizing the three-dimensional crystal structure. mdpi.comresearchgate.net These networks of non-covalent interactions dictate the final crystal packing and the material's macroscopic properties.

Computational and Theoretical Chemistry Investigations of Methyl 4 Butoxy 2 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For Methyl 4-butoxy-2-hydroxybenzoate, such studies would provide valuable insights into its behavior at the atomic and molecular level.

Density Functional Theory (DFT) Studies on Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study on this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule, providing key information about bond lengths, bond angles, and dihedral angles.

Following optimization, energetic properties such as the total energy, enthalpy, and Gibbs free energy could be calculated. These values are crucial for determining the molecule's stability and its potential to participate in chemical reactions. However, at present, there are no published DFT studies that provide these specific optimized geometric parameters or energetic data for this compound.

Hartree-Fock (HF) Methods for Electronic Properties

The Hartree-Fock (HF) method is another cornerstone of computational chemistry, providing a foundational approximation for the electronic wavefunction and energy of a quantum many-body system. While generally less accurate than post-Hartree-Fock methods or DFT with certain functionals, HF calculations are often used as a starting point for more complex computations.

An HF analysis of this compound would yield information on its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals. This information is critical for understanding its polarity and reactivity. A review of the literature indicates that no specific studies applying Hartree-Fock methods to this compound have been published.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

A low HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals can also indicate likely sites for electrophilic and nucleophilic attack. Despite the utility of this analysis, there is no available data from frontier molecular orbital calculations specifically for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility and dynamics of a molecule.

Exploration of Rotational Isomers and Conformational Landscapes

The butoxy and methyl ester groups in this compound can rotate around their single bonds, leading to various rotational isomers (conformers). Molecular dynamics simulations would allow for the exploration of the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This creates a conformational landscape that is essential for understanding how the molecule's shape influences its properties and interactions. Currently, there are no published MD simulations detailing the rotational isomers and conformational landscape of this compound.

Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, revealing how the solvent affects the distribution and stability of different conformers. This is crucial for predicting the behavior of the molecule in realistic chemical and biological systems. As with other computational aspects, there is a lack of research in the public domain concerning the solvent effects on the molecular conformations of this compound.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and understanding the molecule's electronic structure and vibrational modes. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to simulate various types of spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) with considerable accuracy. The process typically involves optimizing the molecular geometry of this compound using a quantum mechanical method, followed by a calculation of the magnetic shielding tensors for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose.

The predicted shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). While specific computational data for this compound is not widely published, studies on analogous compounds like methyl 2-hydroxybenzoate demonstrate the methodology. docbrown.info For such molecules, the calculated chemical shifts generally correlate well with experimental values, allowing for the confident assignment of protons in different chemical environments, from the aromatic ring to the butoxy chain and the ester methyl group. docbrown.info

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for Protons in a Substituted Benzoate (B1203000) (Note: This table is a representative example based on calculations for similar structures and does not represent experimentally verified data for this compound.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

|---|---|---|---|

| OH | 10.5 - 11.0 | Singlet | - |

| Aromatic (H3) | 7.6 - 7.8 | Doublet | ~8.5 |

| Aromatic (H5) | 6.4 - 6.6 | Doublet of Doublets | ~8.5, ~2.5 |

| Aromatic (H6) | 6.3 - 6.5 | Doublet | ~2.5 |

| -OCH₃ (ester) | 3.8 - 4.0 | Singlet | - |

| -OCH₂- (butoxy) | 3.9 - 4.1 | Triplet | ~6.5 |

| -CH₂- (butoxy) | 1.7 - 1.9 | Sextet | ~7.0 |

| -CH₂- (butoxy) | 1.4 - 1.6 | Sextet | ~7.5 |

| -CH₃ (butoxy) | 0.9 - 1.1 | Triplet | ~7.5 |

Computational methods are highly effective in simulating the vibrational spectra (Infrared and Raman) of molecules. For a molecule like this compound, a frequency calculation is performed after geometric optimization, typically using DFT with a suitable basis set (e.g., 6-311G(d,p)). This computation yields the harmonic vibrational frequencies and their corresponding intensities.

Studies on the related compound methyl 4-hydroxybenzoate (B8730719) have shown a very strong correlation between the computed vibrational spectra and experimental Fourier Transform-Infrared (FT-IR) spectra, with a squared correlation coefficient (R²) of 0.995. kaust.edu.sanih.gov This high level of agreement allows for precise assignment of vibrational modes, such as O-H stretching, C=O stretching of the ester, C-O stretching of the ether and ester groups, and various aromatic ring vibrations. nih.govresearchgate.net A similar correlation would be expected for this compound, making simulated spectra a crucial tool for validating experimental findings.

Table 2: Example Correlation of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Salicylate Structure (Note: This table is illustrative, based on data for methyl salicylate, to demonstrate the typical correlation achieved between theoretical and experimental values.) researchgate.net

| Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|---|

| 3200 | - | 3633 | O-H Stretch (Intramolecularly H-bonded) |

| 1680 | 1683 | 1775 | C=O Stretch (Ester) |

| 1618 | 1627 | 1627 | Aromatic C-C Stretch |

| 1585 | 1589 | 1589 | Aromatic C-C Stretch |

| 1442 | 1450 | 1450 | Aromatic C-C Stretch |

| 1255 | 1250 | 1255 | C-O Stretch (Phenolic) |

| 1090 | 1092 | 1092 | C-O Stretch (Ether/Ester) |

Intermolecular Interaction Modeling

The physical properties and crystal structure of a compound are governed by its intermolecular and intramolecular interactions. Computational modeling provides deep insights into the nature and strength of these forces.

This compound contains a hydroxyl group at position 2 and a methoxycarbonyl group at position 1, a configuration characteristic of salicylates. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the ester. chemistryguru.com.sg This interaction forms a stable six-membered pseudo-ring, which significantly influences the molecule's conformation and chemical properties.

Thermochemical studies on a series of alkyl 2-hydroxybenzoates (salicylates), including methyl, ethyl, n-propyl, and n-butyl salicylates, have been conducted to quantify the strength of this intramolecular hydrogen bond. nih.gov These investigations, combining experimental calorimetry with high-level quantum chemical calculations (G3MP2 and G4), determined the intramolecular hydrogen bond strength to be approximately -43 kJ/mol. nih.gov Crucially, the research found that the strength of this bond is largely independent of the length of the alkyl chain in the ester group. nih.gov This finding strongly suggests that the O-H···O interaction in this compound would have a similar energy, dominating its conformational preference.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), which helps in identifying close contact points between molecules.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Aromatic Ester (Note: Data is based on the analysis of methyl 4-hydroxybenzoate and serves as a representative example.) plos.org

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~45-55% | Represents van der Waals forces and non-specific contacts. |

| O···H / H···O | ~25-35% | Primarily indicates intermolecular hydrogen bonding. |

| C···H / H···C | ~8-15% | Represents weaker C-H···π interactions and other van der Waals contacts. |

| C···C | ~2-5% | Indicates π-π stacking interactions between aromatic rings. |

| O···C / C···O | <2% | Minor contacts involving carbon and oxygen atoms. |

| O···O | <1% | Generally repulsive and rare, indicating very close packing. |

Structure Property Relationship Investigations of Methyl 4 Butoxy 2 Hydroxybenzoate and Analogs Non Biological Focus

Influence of Butoxy Chain Length on Macroscopic Properties

The butoxy group (a four-carbon alkyl chain attached via an oxygen atom) in Methyl 4-butoxy-2-hydroxybenzoate plays a significant role in determining the compound's physical characteristics. By examining analogous series of compounds where the alkyl chain length is varied, clear trends in spectroscopic signatures and crystallization behavior emerge.

Correlations with Spectroscopic Signatures

The length of the alkoxy chain can influence the electronic environment of the aromatic ring and the vibrational modes of the molecule, which is reflected in its spectroscopic signatures. While the core electronic transitions related to the benzene (B151609) ring are primarily affected by the directly attached oxygen and hydroxyl groups, the chain length can have subtle effects.

In infrared (IR) spectroscopy, the characteristic C-H stretching vibrations of the alkyl chain in the 2850-3000 cm⁻¹ region will naturally become more prominent as the chain length increases. Furthermore, changes in the chain length can affect intermolecular packing in the solid state, which may lead to slight shifts in the frequencies of other vibrational modes, such as the C=O stretching of the ester group.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local chemical environment of each atom. As the alkoxy chain length increases in a homologous series of alkyl hydroxybenzoates, the chemical shifts of the protons and carbons within the chain will vary systematically.

Illustrative ¹H NMR Chemical Shift Data for a Homologous Series of Methyl 4-alkoxy-2-hydroxybenzoates

| Alkoxy Group | Methylene (B1212753) Protons (α to oxygen) (ppm) | Methylene Protons (β to oxygen) (ppm) | Methylene Protons (γ to oxygen) (ppm) | Terminal Methyl Protons (ppm) |

| Methoxy (B1213986) | 3.85 | - | - | 3.85 |

| Ethoxy | 4.05 | 1.40 | - | 1.40 (triplet) |

| Propoxy | 3.95 | 1.80 | 1.05 | 1.05 (triplet) |

| Butoxy | 4.00 | 1.75 | 1.50 | 0.95 (triplet) |

Note: This table presents plausible, illustrative data based on general principles of NMR spectroscopy.

Impact on Crystallization Behavior

The length of the alkoxy chain has a profound impact on the crystallization behavior of molecular solids. nih.gov Longer alkyl chains can introduce greater van der Waals interactions, which may lead to more ordered packing and potentially higher melting points, although this trend is not always linear and can be influenced by the "odd-even" effect of carbon atoms in the chain. mdpi.comresearchgate.net

Longer chains also increase the flexibility of the molecule, which can sometimes hinder the crystallization process, leading to lower melting points or the formation of amorphous solids or liquid crystalline phases. mdpi.comresearchgate.net Studies on related long-chain molecules have shown that the rate of crystallization can increase with alkyl chain length due to enhanced molecular mobility in the melt. nih.gov In contrast, in solution, longer chains can prolong the nucleation induction time and decrease the crystal growth rate. nih.gov

Illustrative Crystallization Data for a Homologous Series of Methyl 4-alkoxy-2-hydroxybenzoates

| Alkoxy Group | Melting Point (°C) | Crystallization Tendency from Melt |

| Methoxy | ~145-150 | High |

| Ethoxy | ~130-135 | High |

| Propoxy | ~115-120 | Moderate |

| Butoxy | ~100-105 | Moderate |

| Pentoxy | ~90-95 | Lower, potential for liquid crystallinity |

| Hexoxy | ~85-90 | Lower, potential for liquid crystallinity |

Note: This table contains illustrative data based on observed trends in similar homologous series. nih.govmdpi.com

Effect of Hydroxy Group Position on Molecular Interactions

The position of the hydroxyl (-OH) group relative to the methoxycarbonyl group (-COOCH₃) is a critical determinant of the intermolecular and intramolecular forces at play, which in turn governs the compound's self-assembly and macroscopic properties.

Intramolecular Chelation and Hydrogen Bonding Effects

In this compound, the hydroxyl group is in the ortho position relative to the ester group. This proximity allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester. chemistryguru.com.sgnih.gov This phenomenon, known as chelation, forms a stable six-membered ring.

This intramolecular hydrogen bond significantly reduces the ability of the hydroxyl group to participate in intermolecular hydrogen bonding with neighboring molecules. chemistryguru.com.sg This has a direct impact on physical properties. For instance, compounds with strong intramolecular hydrogen bonding, like the 2-hydroxy isomer, tend to have lower melting and boiling points compared to their isomers where the hydroxyl group is in the meta or para position and thus can only form intermolecular hydrogen bonds. chemistryguru.com.sg

In the infrared spectrum, this intramolecular hydrogen bond results in a broad O-H stretching band at a lower frequency (around 3200 cm⁻¹) compared to the sharper band at higher frequencies (around 3400-3600 cm⁻¹) seen in isomers with free or only inter-molecularly bonded hydroxyl groups. researchgate.net

Influence on Self-Assembly Propensities

The pattern of hydrogen bonding is a key driver in the self-assembly of molecules. Since the strong intramolecular hydrogen bond in this compound occupies the primary hydrogen bond donor and a key acceptor site, the predominant intermolecular interactions will be weaker forces such as dipole-dipole interactions and van der Waals forces.

In contrast, an isomer like Methyl 4-butoxy-4-hydroxybenzoate (where the hydroxyl group is para to the ester) cannot form an intramolecular hydrogen bond. chemistryguru.com.sg Consequently, its hydroxyl and carbonyl groups are available to form extensive intermolecular hydrogen bond networks, leading to different crystal packing and potentially higher melting points. chemistryguru.com.sg This ability to form strong, directional intermolecular interactions can lead to more complex and robust self-assembled structures.

Substituent Effects on Aromatic Ring Reactivity

The hydroxyl and butoxy groups on the benzene ring of this compound are both electron-donating groups, which significantly influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

Both the hydroxyl (-OH) and the alkoxy (-OR) groups are activating substituents, meaning they make the aromatic ring more reactive towards electrophiles than benzene itself. libretexts.orgmsu.edu They donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during the substitution reaction. libretexts.org

These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orgmsu.edumsu.edu In this compound, the positions on the ring are numbered as follows: C1 (with the ester), C2 (with the hydroxyl), C3, C4 (with the butoxy), C5, and C6.

The -OH group at C2 directs to C1 (occupied), C3, and C5.

The -OR group at C4 directs to C3 and C5.

Both groups strongly activate the positions C3 and C5. Therefore, electrophilic substitution on this compound would be expected to occur predominantly at the C3 and C5 positions. The hydroxyl group is generally a more powerful activating group than an alkoxy group. msu.edu

Reactivity of Aromatic Positions in this compound towards Electrophiles

| Position on Ring | Substituent | Directing Influence | Predicted Reactivity |

| C3 | - | Activated by both -OH and -OR | High |

| C5 | - | Activated by both -OH and -OR | High |

| C6 | - | Sterically hindered by C1-ester | Low |

Note: This table provides a qualitative prediction of reactivity based on established principles of organic chemistry. libretexts.orgmsu.edu

Hammett-type Correlations for Reaction Kinetics

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of meta- and para-substituents on the reactivity of aromatic compounds. It provides a linear free-energy relationship that connects reaction rates and equilibrium constants. The equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted benzene derivative.

k₀ is the rate constant for the reaction of the unsubstituted parent compound (e.g., methyl benzoate).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state. Conversely, a negative ρ value suggests that electron-donating groups enhance the reaction rate, pointing to the development of a positive charge in the transition state.

The alkaline hydrolysis of esters, such as this compound, proceeds through a nucleophilic acyl substitution mechanism. The rate-determining step typically involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The stability of this negatively charged intermediate is influenced by the electronic nature of the substituents on the aromatic ring.

For this compound and its analogs with varying para-alkoxy groups, the primary electronic effect of the alkoxy group is its electron-donating resonance effect, which would tend to destabilize the negatively charged transition state of alkaline hydrolysis. However, the inductive effect of the oxygen atom is electron-withdrawing. For para-alkoxy groups, the resonance effect generally outweighs the inductive effect, making them net electron-donating groups.

To illustrate the application of a Hammett-type correlation, the following table presents hypothetical rate constants for the alkaline hydrolysis of a series of para-substituted methyl 2-hydroxybenzoates. These values are based on established Hammett substituent constants and a hypothetical reaction constant (ρ).

| Substituent (X) at C4-position | Hammett Substituent Constant (σp) | Relative Rate Constant (k_rel) |

|---|---|---|

| -NO₂ | 0.78 | 5.62 |

| -Cl | 0.23 | 1.62 |

| -H | 0.00 | 1.00 |

| -CH₃ | -0.17 | 0.68 |

| -OCH₃ | -0.27 | 0.54 |

| -OC₄H₉ (Butoxy) | -0.32 | 0.48 |

This table is illustrative, based on established σp values and a hypothetical ρ value to demonstrate the expected trend.

A plot of log(k_rel) versus σp for this hypothetical data would yield a straight line with a positive slope (ρ), indicating that electron-withdrawing groups accelerate the rate of hydrolysis, while electron-donating groups, such as the butoxy group, retard it. This is consistent with the development of a negative charge in the rate-determining step of the reaction.

Electronic Effects on Spectroscopic Parameters

The electronic environment within a molecule has a profound impact on its interaction with electromagnetic radiation, which is observable in its spectroscopic signatures. For this compound and its analogs, the electronic effects of substituents can be systematically studied using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of a carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups tend to deshield nearby carbon nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause shielding and an upfield shift.

In this compound, the chemical shifts of the aromatic carbons are influenced by the hydroxyl (-OH), ester (-COOCH₃), and butoxy (-OC₄H₉) groups. The butoxy group, being an electron-donating group through resonance, is expected to cause an upfield shift (shielding) of the ortho and para carbons relative to the unsubstituted benzene ring.

The following table presents the ¹³C NMR chemical shifts for Methyl 2-hydroxybenzoate (the parent compound) and illustrates the expected shifts for this compound based on the known effects of alkoxy substituents. docbrown.info

| Carbon Atom | Methyl 2-hydroxybenzoate (ppm) | Predicted this compound (ppm) |

|---|---|---|

| C=O | 170.5 | ~170 |

| C1 | 112.4 | ~110 |

| C2 | 161.8 | ~160 |

| C3 | 117.8 | ~115 |

| C4 | 135.8 | ~162 (due to O-C bond) |

| C5 | 119.5 | ~116 |

| C6 | 130.1 | ~128 |

| -OCH₃ | 52.2 | ~52 |

| -OCH₂CH₂CH₂CH₃ | - | ~68, 31, 19, 14 |

The predicted values for this compound are estimations based on the known shielding/deshielding effects of alkoxy groups on aromatic rings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for probing the vibrations of specific functional groups. The carbonyl (C=O) stretching frequency of the ester group in this compound is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the carbonyl carbon, which can lead to a slight decrease in the C=O bond order and a shift to a lower wavenumber (frequency). Conversely, electron-withdrawing groups tend to increase the C=O stretching frequency.

For this compound, the electron-donating butoxy group at the para position is expected to cause a slight decrease in the carbonyl stretching frequency compared to the unsubstituted methyl benzoate (B1203000). The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen also significantly lowers the C=O stretching frequency compared to esters without this interaction.

The table below shows the characteristic C=O stretching frequencies for a series of para-substituted methyl benzoates, illustrating the expected trend.

| Substituent (X) at C4-position | C=O Stretching Frequency (cm⁻¹) |

|---|---|

| -NO₂ | ~1730 |

| -Cl | ~1725 |

| -H | ~1720 |

| -CH₃ | ~1718 |

| -OCH₃ | ~1715 |

| -OC₄H₉ (Butoxy) | ~1714 |

These values are illustrative and represent the general trend observed for substituted benzoates. The presence of the ortho-hydroxyl group in this compound would further lower these frequencies due to hydrogen bonding.

Derivatization Strategies and Synthesis of Novel Analogs

Ester Modifications and Hydrolysis Studies

The ester group in methyl 4-butoxy-2-hydroxybenzoate is a key site for structural modification, allowing for the synthesis of a variety of alkyl esters and the parent carboxylic acid.

The synthesis of various alkyl esters from this compound can be achieved through transesterification. This reaction involves the exchange of the methyl group of the ester with a different alkyl group from an alcohol. The process is typically catalyzed by either an acid or a base. For instance, reacting this compound with an excess of another alcohol, such as ethanol (B145695) or propanol (B110389), in the presence of a catalyst like sulfuric acid or sodium methoxide, would yield the corresponding ethyl or propyl ester.

The reactivity in transesterification can be influenced by the nature of the alkyl group. Studies on similar compounds, like parabens (alkyl 4-hydroxybenzoates), have shown that esters with shorter alkyl chains can exhibit higher reactivity in such exchange reactions nih.gov.

Alternatively, a range of alkyl esters can be synthesized directly from the parent carboxylic acid, 4-butoxy-2-hydroxybenzoic acid, through Fischer esterification. This method involves reacting the carboxylic acid with the desired alcohol in the presence of a strong acid catalyst. For example, the synthesis of propyl 4-butoxy-2-hydroxybenzoate would be analogous to the production of propylparaben, which is achieved by the esterification of 4-hydroxybenzoic acid with propanol using an acid catalyst wikipedia.org.

Table 1: Examples of Alkyl Ester Synthesis from 4-butoxy-2-hydroxybenzoic Acid

| Target Ester | Reagents | Catalyst |

| Ethyl 4-butoxy-2-hydroxybenzoate | 4-butoxy-2-hydroxybenzoic acid, Ethanol | Sulfuric Acid |

| Propyl 4-butoxy-2-hydroxybenzoate | 4-butoxy-2-hydroxybenzoic acid, Propanol | Sulfuric Acid |

| Isopropyl 4-butoxy-2-hydroxybenzoate | 4-butoxy-2-hydroxybenzoic acid, Isopropanol | Sulfuric Acid |

The parent carboxylic acid, 4-butoxy-2-hydroxybenzoic acid, can be readily prepared by the hydrolysis of this compound. This reaction can be carried out under either acidic or basic conditions.

In acid-catalyzed hydrolysis, the ester is heated with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction is reversible.

Base-catalyzed hydrolysis, also known as saponification, is a more common and generally irreversible method. It involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521). The reaction yields the sodium salt of the carboxylic acid and methanol (B129727). Subsequent acidification of the reaction mixture with a strong acid will then precipitate the free 4-butoxy-2-hydroxybenzoic acid.

Modifications at the Hydroxy Group

The phenolic hydroxyl group at the 2-position of the aromatic ring is another key site for derivatization, allowing for the formation of ethers and esters.

Alkylation of the phenolic hydroxyl group of this compound leads to the formation of ether derivatives. A common method for this transformation is the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a base, such as potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide, ethyl bromide).

For instance, the synthesis of methyl 4-butoxy-2-methoxybenzoate can be achieved by reacting this compound with a methylating agent in the presence of a base. A similar reaction has been documented for the synthesis of methyl 4-butoxy-3-methoxybenzoate from methyl 3-methoxy-4-hydroxybenzoate, where 1-bromobutane (B133212) was reacted with the starting phenol (B47542) in the presence of potassium carbonate in DMF to yield the butoxy ether nih.gov.

Table 2: Example of Hydroxy Group Alkylation

| Reactant | Reagent | Base | Product |

| This compound | Methyl Iodide | Potassium Carbonate | Methyl 4-butoxy-2-methoxybenzoate |

Acylation of the phenolic hydroxyl group results in the formation of a second ester functionality within the molecule. This can be achieved by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), in the presence of a base or an acid catalyst.

For example, acetylation of the hydroxyl group can be performed using acetic anhydride. This reaction is analogous to the acetylation of 4-hydroxyacetophenone to form 4-acetoxyacetophenone google.com. The use of a base like pyridine (B92270) can be employed to neutralize the acid byproduct and drive the reaction to completion.

Table 3: Example of Hydroxy Group Acylation

| Reactant | Reagent | Catalyst/Base | Product |

| This compound | Acetic Anhydride | Pyridine | Methyl 2-acetoxy-4-butoxybenzoate |

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at specific positions. The existing hydroxyl and butoxy groups are ortho, para-directing and activating, while the methyl ester group is meta-directing and deactivating. The combined effect of these substituents will direct incoming electrophiles to the positions ortho and para to the activating groups.

Common electrophilic aromatic substitution reactions include halogenation and nitration. For instance, bromination of a similar compound, methyl 2-hydroxybenzoate, can lead to the formation of products like methyl 4-bromo-2-hydroxybenzoate sigmaaldrich.com. By analogy, the bromination of this compound would be expected to yield methyl 3-bromo-4-butoxy-2-hydroxybenzoate and/or methyl 5-bromo-4-butoxy-2-hydroxybenzoate.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the aromatic ring. The position of nitration would be similarly influenced by the directing effects of the existing substituents.

Friedel-Crafts acylation is another important reaction for functionalizing the aromatic ring, which involves the introduction of an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst nih.gov. The electron-rich nature of the 4-alkoxy-2-hydroxybenzoate ring system would favor this type of reaction.

Table 4: Examples of Aromatic Ring Functionalization

| Reaction | Reagents | Expected Product(s) |

| Bromination | Bromine, Acetic Acid | Methyl 3-bromo-4-butoxy-2-hydroxybenzoate, Methyl 5-bromo-4-butoxy-2-hydroxybenzoate |

| Nitration | Nitric Acid, Sulfuric Acid | Methyl 4-butoxy-2-hydroxy-3-nitrobenzoate, Methyl 4-butoxy-2-hydroxy-5-nitrobenzoate |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Isomeric acetylated products |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. rsc.org In the case of this compound, the regiochemical outcome of such reactions is dictated by the electronic effects of the three substituents on the benzene ring: the hydroxyl (-OH) group, the butoxy (-O-Bu) group, and the methyl ester (-COOCH₃) group.

The hydroxyl and butoxy groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the methyl ester group is a deactivating group and a meta-director because it withdraws electron density from the ring. The positions on the ring are numbered starting from the carbon bearing the methyl ester as C1. Therefore, the substituents are at C1 (-COOCH₃), C2 (-OH), and C4 (-O-Bu).

The positions available for substitution are C3, C5, and C6.

Position 3: Ortho to the -OH group and meta to the -O-Bu and -COOCH₃ groups.

Position 5: Ortho to the -O-Bu group and meta to the -OH and -COOCH₃ groups.

Position 6: Ortho to the -COOCH₃ group and meta to the -OH and -O-Bu groups.

Given the powerful ortho-directing influence of the hydroxyl and butoxy groups, electrophilic substitution is strongly favored at positions 3 and 5.

Nitration: A common EAS reaction is nitration, which introduces a nitro (-NO₂) group onto the aromatic ring. Using a nitrating mixture, such as nitric acid and sulfuric acid, would likely lead to substitution at the 3 and 5 positions. rsc.orgyoutube.com For example, the nitration of methyl benzoate (B1203000), a related compound, yields primarily the meta-substituted product due to the directing effect of the ester group. rsc.org However, the presence of the strongly activating -OH and -OBu groups in this compound overrides this, directing the incoming electrophile to the positions ortho to them.

Halogenation: Similarly, halogenation with reagents like Br₂ in the presence of a Lewis acid would result in the formation of bromo-derivatives, primarily at the 3 and/or 5 positions. The resulting halogenated compounds, such as Methyl 3-bromo-4-butoxy-2-hydroxybenzoate or Methyl 5-bromo-4-butoxy-2-hydroxybenzoate, are valuable intermediates for further functionalization, particularly in cross-coupling reactions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively. libretexts.orgyoutube.com These reactions are catalyzed by Lewis acids and would also be directed to the 3 and 5 positions. For instance, Friedel-Crafts acylation with an acyl chloride (e.g., acetyl chloride) and aluminum chloride would yield the corresponding 3-acyl or 5-acyl derivatives. libretexts.orgchemguide.co.uk

A summary of potential electrophilic aromatic substitution products is presented below.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 4-butoxy-2-hydroxy-3-nitrobenzoate and/or Methyl 4-butoxy-2-hydroxy-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-butoxy-2-hydroxybenzoate and/or Methyl 5-bromo-4-butoxy-2-hydroxybenzoate |

| Acylation | CH₃COCl, AlCl₃ | Methyl 3-acetyl-4-butoxy-2-hydroxybenzoate and/or Methyl 5-acetyl-4-butoxy-2-hydroxybenzoate |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org To utilize this compound in these reactions, it must first be converted into a suitable substrate, typically an aryl halide or triflate. As discussed, halogenation can provide the necessary aryl bromide precursors. sigmaaldrich.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govmdpi.com A halogenated derivative, for example, Methyl 5-bromo-4-butoxy-2-hydroxybenzoate, could be coupled with various aryl or vinyl boronic acids to synthesize biaryl or styrenyl analogs. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov A plausible reaction scheme would involve reacting the bromo-derivative with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. researchgate.net

Heck-Mizoroki Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst. wikipedia.orgmychemblog.com The same bromo-derivatives of this compound could be reacted with various alkenes (e.g., acrylates, styrenes) to introduce vinyl groups onto the aromatic ring. rsc.org This provides a route to a wide array of analogs with extended conjugation.

The table below outlines representative cross-coupling reactions starting from a hypothetical bromo-derivative.

| Reaction | Substrate | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Methyl 5-bromo-4-butoxy-2-hydroxybenzoate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl analog |

| Heck-Mizoroki | Methyl 5-bromo-4-butoxy-2-hydroxybenzoate | Ethyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | Cinnamate analog |

Synthesis of Supramolecular Precursors

The inherent functionalities of this compound—a hydroxyl group, an ether linkage, and an ester—make it an attractive starting point for designing larger, more complex molecular systems such as macrocycles and self-assembling structures.

Incorporation into Macrocyclic Architectures

Macrocycles are large ring-containing molecules that are of significant interest in fields like medicinal chemistry and materials science. nih.gov this compound can be elaborated into bifunctional precursors suitable for macrocyclization reactions.

One strategy involves converting the methyl ester to a carboxylic acid via hydrolysis and introducing a second reactive group at the 5-position via EAS and subsequent modification. For example, a Friedel-Crafts acylation followed by reduction could introduce a hydroxyethyl (B10761427) group. The resulting molecule, having a carboxylic acid at one end and a hydroxyl group at the other, could undergo intramolecular esterification or lactonization under high-dilution conditions to form a macrocyclic lactone. Ring-closing metathesis is another powerful technique for macrocycle synthesis. nih.gov

Design of Self-Assembling Molecular Building Blocks

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic effects. nih.gov Substituted benzoic acids are well-known building blocks for creating such supramolecular architectures. nih.govrsc.org

By modifying this compound, it is possible to design molecules that can act as tectons for self-assembly. For instance, hydrolysis of the ester yields 4-butoxy-2-hydroxybenzoic acid. This molecule possesses a carboxylic acid and a hydroxyl group, which are excellent hydrogen bond donors and acceptors. In the solid state or in specific solvents, these molecules could self-assemble into tapes, rosettes, or other ordered patterns. nih.gov

Further functionalization can introduce additional recognition sites to guide the assembly process. For example, introducing an amide group at the 5-position would create a molecule with multiple, directional hydrogen bonding sites, enabling the formation of more complex and robust supramolecular networks. The butoxy chain itself provides a hydrophobic domain, which can drive assembly in aqueous environments through amphiphilic effects. nih.gov This "bottom-up" approach allows for the rational design of new materials with tailored properties at the molecular level.

Advanced Material Science and Supramolecular Chemistry Applications

Exploration in Liquid Crystalline Materials

The fundamental structure of Methyl 4-butoxy-2-hydroxybenzoate is analogous to established mesogenic (liquid crystal-forming) compounds. Phenyl benzoates are a well-known class of calamitic (rod-like) liquid crystals, and the addition of a terminal alkoxy chain, such as the butoxy group in this compound, is a common strategy for inducing and controlling mesophase behavior.

Design of Mesogenic Derivatives

This compound serves as a valuable precursor for the synthesis of more complex liquid crystalline materials. The ester and hydroxyl groups are reactive sites for further chemical modification to create molecules with enhanced mesogenic properties. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then form hydrogen-bonded liquid crystal dimers. It is well-established that 4-alkoxybenzoic acids exhibit liquid crystalline behavior due to the dimerization of the acid molecules through hydrogen bonding. tandfonline.com These dimers create a more elongated and rigid structure, which is favorable for the formation of nematic and smectic phases. tandfonline.comrsc.org

Furthermore, the 2-hydroxy group can be esterified with various aromatic acids to create multi-ring, ester-linked liquid crystals. These modifications extend the rigid core of the molecule, which typically leads to an increase in the thermal stability of the mesophases.

Structure-Mesophase Relationship Studies

The relationship between molecular structure and the resulting liquid crystal phase (mesophase) is a central theme in materials chemistry. For derivatives of 4-alkoxy-2-hydroxybenzoates, two key structural features dictate the mesomorphic properties: the length of the alkoxy chain and the nature of the substituents on the aromatic rings.

Research on homologous series of 4-alkoxybenzoic acids demonstrates a clear dependence of transition temperatures on the length of the alkyl chain (n). derpharmachemica.com A common phenomenon is the "odd-even effect," where compounds with an even number of carbons in the alkyl chain exhibit higher clearing temperatures (the transition from the liquid crystal to the isotropic liquid phase) than those with odd-numbered chains. tandfonline.comrsc.org This is attributed to the difference in molecular anisotropy arising from the orientation of the terminal methyl group of the chain.

The position of substituents also has a profound impact. Studies on alkanoyloxy benzoic acids have shown that para-substituted derivatives (like the 4-butoxy compound) are generally more thermally stable than their meta-substituted counterparts due to more effective molecular packing and stronger intermolecular interactions. nih.gov The presence of the 2-hydroxy group in this compound introduces the potential for intramolecular hydrogen bonding with the adjacent ester carbonyl, which can influence the planarity of the molecule and, consequently, its ability to pack into ordered liquid crystalline phases.

Table 1: Influence of Alkyl Chain Length on Mesophase Behavior in a Related Azoester Series (4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester)

| Number of Carbon Atoms (n) in Alkoxy Chain | Melting Point (°C) | Nematic to Isotropic Transition (°C) | Mesophase Type |

| 1 | 188.0 | 230.0 | Nematic |

| 2 | 182.0 | 215.0 | Nematic |

| 3 | 164.0 | 191.0 | Nematic |

| 4 | 158.0 | 180.0 | Nematic |

| 5 | 146.0 | 171.0 | Nematic |

| 6 | 140.0 | 165.0 | Nematic |

| 14 | 128.0 | 134.0 | Nematic |

Data adapted from a study on a structurally related homologous series to illustrate the principle of structure-mesophase relationships. derpharmachemica.com

Integration into Polymeric Systems

The functional groups of this compound allow for its integration into macromolecular structures, either as a monomer for new polymers or as a pendant group to modify the properties of existing ones.

Use as Monomers for Polymer Synthesis

The presence of both a hydroxyl group and an ester group makes this compound a suitable candidate for polycondensation reactions. Specifically, it can act as an AB-type monomer, where 'A' is the hydroxyl group and 'B' is the carboxylate functionality (after hydrolysis of the methyl ester). The polymerization of hydroxybenzoic acids is a known method for producing aromatic polyesters. google.com These polymers are often characterized by high thermal stability and chemical resistance. The butoxy side chain would be incorporated into the final polyester, influencing its solubility and processing characteristics.

Alternatively, the hydroxyl group allows the molecule to be reacted with diacids or diacid chlorides to form AABB-type polyesters, where it serves as the diol component in a conceptual sense. youtube.com

Modulation of Polymer Properties

A significant application is the attachment of this compound as a side chain onto a pre-existing polymer backbone. For example, it could be grafted onto polymers like poly(methyl methacrylate) (PMMA). Research has shown that attaching phenyl benzoate (B1203000) mesogenic groups to a PMMA backbone can create side-chain liquid crystalline polymers (SCLCPs). epa.gov

Incorporating such a bulky and potentially mesogenic side group can significantly modulate the properties of the base polymer:

Thermal Properties: The rigidity of the aromatic side chain can increase the glass transition temperature (Tg) of the polymer, making it more stable at higher temperatures.

Mechanical Properties: The introduction of these side chains can enhance stiffness and modulus.

Optical Properties: If the side chains can be aligned into a liquid crystalline phase, the resulting polymer film can exhibit anisotropic optical properties, such as birefringence, which is useful in optical films and displays.

Photostability: The benzoate structure is known to absorb UV radiation. Modifying polymer surfaces with related structures has been shown to enhance their stability against photodegradation. mdpi.commdpi.com

Role in Supramolecular Assemblies

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. The hydroxyl group and the ester carbonyl group of this compound are excellent candidates for forming strong and directional hydrogen bonds.

This capacity for hydrogen bonding is fundamental to its role in creating ordered systems. In the context of liquid crystals, the hydrogen bonding between carboxylic acid derivatives is the driving force for the formation of mesogenic dimers. researchgate.netconicet.gov.ar Similarly, the hydroxyl group of this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the ester acts as an acceptor.

These interactions are described by the concept of "supramolecular synthons"—robust and predictable patterns of intermolecular interactions. Studies on co-crystals of 4-hydroxybenzoic acid have demonstrated that the hydroxyl and carboxylic acid groups can form various reliable synthons with other molecules. rsc.orgsigmaaldrich.com By analogy, the functional groups on this compound can be expected to form predictable hydrogen-bonded assemblies with itself or with other complementary molecules, leading to the formation of one-, two-, or three-dimensional networks with tailored architectures and properties. nih.gov

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. The hydroxyl and carbonyl groups of this compound could potentially act as hydrogen bond donors and acceptors, allowing it to be recognized and encapsulated by various host molecules such as cyclodextrins or calixarenes. While specific studies on this compound as a guest are not prevalent, the principles of host-guest interactions suggest its potential utility in this area. The butoxy chain could further influence its binding within the hydrophobic cavities of host molecules.

Self-Assembly and Molecular Recognition Phenomena